3-(Morpholin-4-yl)propionamidoxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

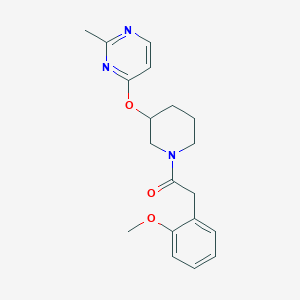

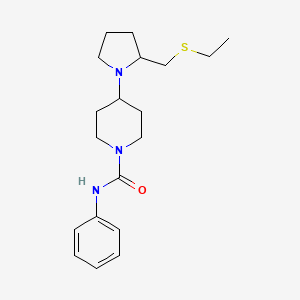

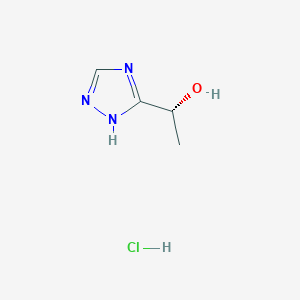

“3-(Morpholin-4-yl)propionamidoxime” is a chemical compound with the CAS Number: 350682-24-5 . It has a molecular weight of 173.22 and its IUPAC name is (1Z)-N’-hydroxy-3-(4-morpholinyl)propanimidamide . It is a white solid at room temperature .

Molecular Structure Analysis

The InChI code for “3-(Morpholin-4-yl)propionamidoxime” is 1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h7H,1-6,8H2 . This indicates that the compound contains 7 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“3-(Morpholin-4-yl)propionamidoxime” is a white solid at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación

LRRK2 Kinase Inhibition for Parkinson’s Disease

Leucine-rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) through genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, leads to increased kinase activity. Consequently, LRRK2 kinase inhibitors are promising candidates for PD treatment. Researchers have discovered and optimized PF-06447475 , a highly potent, brain-penetrant, and selective LRRK2 inhibitor. In vivo safety and pharmacodynamic studies support its potential therapeutic use .

Synthetic Chemistry and Medicinal Applications

The synthesis of 2-bromo-3-(morpholin-4-yl) compounds has been explored. These derivatives exhibit interesting chemical reactivity and may find applications in medicinal chemistry. Researchers have developed convenient synthetic routes for these compounds, which could lead to novel drug candidates .

Metabolism Studies and Drug Interactions

Understanding the metabolism of (S)-N-[1-(3-morpholin-4ylphenyl)ethyl]-3-phenylacrylamide is crucial for drug development. Computational studies, aided by density functional quantum mechanics calculations, have shed light on its oxidation mechanism mediated by CYP3A4 cytochrome. Such insights are valuable for predicting drug interactions and optimizing pharmacokinetics .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-(Morpholin-4-yl)propionamidoxime is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .

Mode of Action

3-(Morpholin-4-yl)propionamidoxime interacts with its target, LRRK2, by inhibiting its kinase activity. This inhibition is achieved by the compound binding to the ATP-binding site of the kinase .

Biochemical Pathways

The biochemical pathways affected by 3-(Morpholin-4-yl)propionamidoxime are those involving LRRK2. LRRK2 is involved in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, 3-(Morpholin-4-yl)propionamidoxime can potentially affect these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of 3-(Morpholin-4-yl)propionamidoxime’s action are primarily related to its inhibition of LRRK2. This can potentially lead to a decrease in the pathological effects associated with increased LRRK2 activity, such as those seen in Parkinson’s disease .

Propiedades

IUPAC Name |

N'-hydroxy-3-morpholin-4-ylpropanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h11H,1-6H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMYEKAPTYTGAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Morpholin-4-yl)propionamidoxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide](/img/structure/B2414928.png)

![1-(3,5-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2414929.png)

![Methyl 2-[(2-methylbutan-2-yl)amino]propanoate](/img/structure/B2414935.png)

![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2414940.png)

![3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414944.png)

![N-(3-chloro-4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2414946.png)